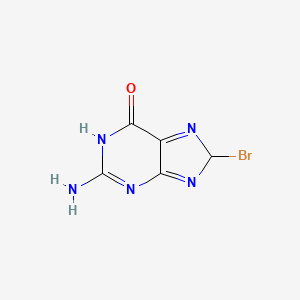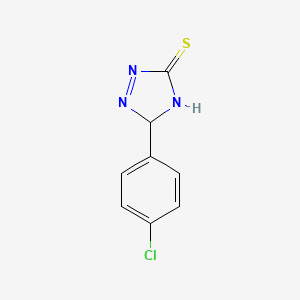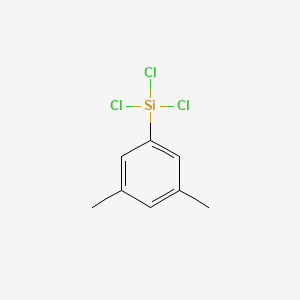
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of synthetic opioids This compound is structurally related to fentanyl, a well-known potent opioid analgesic
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the piperidine ring via an amide bond formation.
Incorporation of the Thiophene Carboxamide: The thiophene carboxamide moiety is introduced through a condensation reaction with the appropriate thiophene derivative.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学的研究の応用
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new synthetic opioids and as a tool for studying drug metabolism and toxicity.
作用機序
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates G-protein coupled signaling pathways, resulting in the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neurotransmitter release. This ultimately leads to pain relief and sedation.
類似化合物との比較
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is compared with other similar compounds such as:
Fentanyl: Both compounds are potent synthetic opioids, but N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has a thiophene carboxamide moiety, which may alter its pharmacokinetic properties.
Acryloylfentanyl: Similar in structure, but acryloylfentanyl has an acrylamide group instead of a thiophene carboxamide.
Acetylfentanyl: This compound has an acetyl group, making it less potent than N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride.
特性
CAS番号 |
2748624-69-1 |
|---|---|
分子式 |
C24H27ClN2OS |
分子量 |
427.0 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H |
InChIキー |
MOAWNAFHWYTXKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CSC=C3)CCC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)




![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)


![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

